molecular formula C₈¹³CH₁₂N₂O₆ B1146228 [5'-13C]Uridine CAS No. 478511-16-9

[5'-13C]Uridine

カタログ番号: B1146228
CAS番号: 478511-16-9
分子量: 245.2
注意: 研究専用です。人間または獣医用ではありません。
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説明

[5'-13C]Uridine is a high-purity, stable isotope-labeled nucleoside in which the carbon at the 5' position of the ribose ring is replaced with Carbon-13. This labeling makes it an indispensable tool in modern biochemical and pharmaceutical research. It is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of uridine concentrations in complex biological samples and ensuring accuracy during analytical method development and validation (AMV) . Beyond its role as an analytical standard, this compound is critical for tracing metabolic fluxes. Researchers employ this compound to elucidate the intricacies of the pyrimidine salvage pathway, investigate the synthesis of nucleic acids, and study carbohydrate metabolism. Uridine, the parent compound, is a fundamental component of RNA and plays a pivotal role in various biological processes, including glycogen synthesis via the formation of uridine diphosphate glucose (UDPG) and serving as a precursor for the hexosamine biosynthetic pathway . By incorporating the [5'-13C] label, these metabolic pathways can be tracked with high specificity, providing insights into cellular energetics, nucleotide synthesis, and their dysregulation in metabolic diseases . This product is strictly labeled "For Research Use Only" and is intended solely for laboratory analysis. It is not for diagnostic or therapeutic use in humans or animals.

特性

CAS番号

478511-16-9

分子式

C₈¹³CH₁₂N₂O₆

分子量

245.2

同義語

1-β-D-Ribofuranosyluracil[5’-13C];  β-Uridine;  1-β-D-Ribofuranosyluracil[5’-13C];  1-β-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione[5’-13C];  NSC 20256[5’-13C];  β-Uridine[5’-13C]; 

製品の起源

United States

Synthetic Methodologies for 5 13c Uridine and Its Derivatives

Chemo-Enzymatic Synthesis Approaches for Position-Specific 13C Labeling

Chemo-enzymatic synthesis represents a versatile and highly efficient approach for producing isotopically labeled nucleotides. This strategy combines the precision of chemical synthesis for creating labeled precursors with the specificity of enzymatic reactions to assemble the final nucleoside or nucleotide. This method is particularly powerful for generating labeling patterns that are difficult to achieve through purely chemical or biological means. nih.gov By coupling chemically synthesized labeled ribose and nucleobase precursors, this approach can yield previously unattainable labeling patterns on a gram scale with high efficiency. nih.gov

Synthesis of [5'-13C]Uridine from Labeled Precursors (e.g., 13C-glucose, 13C-uracil)

The synthesis of this compound and its corresponding nucleotides, such as Uridine (B1682114) 5'-triphosphate (UTP), is frequently accomplished using labeled glucose as the carbon source for the ribose moiety. In a typical chemo-enzymatic pathway, enzymes from the pentose (B10789219) phosphate (B84403) pathway are utilized to convert the labeled glucose into an activated ribose intermediate, 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.govnih.gov This intermediate is then coupled with a nucleobase, such as uracil (B121893), by a phosphoribosyltransferase enzyme to form the nucleotide. nih.gov

Table 1: Examples of Chemo-Enzymatic Synthesis Yields

Labeled Product Labeled Precursor(s) Synthesis Type Reported Yield Reference
[¹⁵N, ¹³C]UTP [¹⁵N]uracil, [¹³C₆]glucose Multi-enzyme one-pot >60% nih.gov
UDP-[U-¹³C]Glucose [U-¹³C]glucose, UTP Two-step enzymatic 50% researchgate.net
Custom ¹³C/¹⁵N-labeled NTPs Labeled ribose & uracil Chemo-enzymatic >80% nih.gov

Incorporation of Additional Stable Isotopes (e.g., 2H, 15N, 19F)

A significant advantage of chemo-enzymatic synthesis is the ability to incorporate multiple different stable isotopes into the same molecule. This dual or triple labeling is invaluable for advanced NMR spectroscopy studies of RNA structure and dynamics. nih.gov

The synthesis pathways can be adapted to use precursors labeled with nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), or fluorine-19 (¹⁹F) in addition to carbon-13. For example, by starting with [¹⁵N]uracil and [¹³C₆]glucose, UTP labeled with both ¹⁵N and ¹³C can be produced. nih.gov Similarly, methods have been developed to synthesize [3-¹⁵N]-uridine and then convert it to [3-¹⁵N]-cytidine. mdpi.com

The selective incorporation of deuterium is also a common strategy. Researchers have prepared [6-¹³C-5-²H]-uridine phosphoramidites for use in RNA synthesis. mdpi.com Fluorine labeling is another powerful technique due to the favorable spectroscopic properties of ¹⁹F. Uracil can be fluorinated using reagents like Selectfluor, and this has been combined with ¹³C labeling to produce compounds such as [5-¹³C, 5-¹⁹F, 6-²H]-uracil. researchgate.net These multiply-labeled precursors can then be enzymatically converted to the corresponding nucleotides for subsequent use. nih.govresearchgate.net

Chemical Synthesis Strategies for Selective Isotopic Enrichment

Purely chemical synthesis offers a high degree of control for the regiospecific introduction of isotopic labels into the pyrimidine (B1678525) ring of uridine. acs.org These multi-step routes, while often complex, are essential when specific labeling patterns are needed that cannot be produced by other means.

One reported strategy involves a ten-step synthesis to produce 2',3',5'-tri-O-benzoyl[4-¹³C]uridine starting from sodium [1-¹³C]acetate. acs.org This route allows for the unambiguous introduction of a ¹³C label at the C4 position of the uracil ring. The general nature of this approach also permits the regiospecific introduction of carbon or nitrogen isotopes at other positions within the pyrimidine ring. acs.org

Other chemical methods focus on modifying the unprotected nucleoside. For example, 5-halouridines can be synthesized in good to excellent yields by reacting uridine with reagents like iodine monochloride or N-bromosuccinimide in the presence of sodium azide. cdnsciencepub.com While this example relates to halogenation, similar principles of targeted chemical reaction can be applied for isotopic labeling. The development of stable isotope-labeled phosphoramidites, such as [8-¹³C]-adenosine and [6-¹³C-5-²H]-uridine, often begins with multi-step chemical syntheses of the labeled nucleoside before its conversion into the phosphoramidite (B1245037) building block required for oligonucleotide synthesis. mdpi.com

Solid-Phase Synthesis for Oligonucleotides Incorporating this compound

The incorporation of [5'-¹³C]Uridine into RNA or DNA fragments is predominantly achieved through automated solid-phase synthesis using the phosphoramidite method. wikipedia.orgnih.gov This technique allows for the rapid and efficient construction of custom-made oligonucleotides with a defined sequence. wikipedia.org

The process involves the sequential coupling of nucleoside phosphoramidite building blocks to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG). atdbio.comumich.edu To incorporate [5'-¹³C]Uridine at a specific position, its corresponding phosphoramidite derivative must first be synthesized. This involves protecting the functional groups on the base and sugar and then reacting the 3'-hydroxyl group with an amidating agent like 2-cyanoethyl diisopropylphosphoramidochloridite. mdpi.com

The automated synthesis cycle consists of four main steps:

De-blocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group. atdbio.com

Coupling: The [5'-¹³C]Uridine phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing chain. atdbio.comnih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences. wikipedia.orgumich.edu

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester. wikipedia.org

This cycle is repeated for each nucleotide in the desired sequence. Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. atdbio.com The final product is then typically purified using high-performance liquid chromatography (HPLC). wikipedia.org This methodology allows for the precise, site-specific incorporation of [5'-¹³C]Uridine into RNA oligonucleotides, which are essential tools for detailed structural and dynamic studies by NMR spectroscopy. mdpi.comnih.gov

Applications in Nuclear Magnetic Resonance Nmr Spectroscopy

Elucidation of RNA Structure and Dynamics using [5'-13C]Uridine

The study of RNA, a molecule central to numerous biological processes, is often hampered by the complexity and spectral overlap in NMR data, especially for larger molecules. oup.comnih.gov The introduction of site-specific isotope labels, such as this compound, has been instrumental in overcoming these challenges. acs.org This approach allows for the application of isotope-edited and filtered NMR experiments, which simplify spectra and facilitate unambiguous resonance assignments and the extraction of structural information. oup.com

Resonance Assignment Techniques (e.g., Isotope-Edited, Filtered NMR Experiments)

Isotope-edited and isotope-filtered NMR experiments are crucial for simplifying the crowded spectra of large RNA molecules. oup.comresearchgate.net By specifically labeling uridine (B1682114) residues at the C5 position, researchers can selectively observe or suppress signals from these sites. nih.gov

Isotope-Edited Experiments: These experiments are designed to only show signals from protons attached to a 13C nucleus. This allows for the clear identification of uridine H5-C5 correlations in a complex spectrum, significantly aiding in the sequential assignment of resonances along the RNA chain. oup.com

Isotope-Filtered Experiments: Conversely, isotope-filtered experiments remove signals from protons attached to 13C, effectively silencing the labeled uridine residues. oup.comresearchgate.net This helps to resolve ambiguity and spectral overlap by removing a subset of signals, making the remaining correlations easier to identify and assign. nih.gov A novel strategy combining asymmetric 13C-labeling with filter/edit type NOESY experiments has been shown to greatly reduce spectral complexity, allowing for rapid resonance assignment of RNA molecules. nih.govresearchgate.net For instance, in a 27-nucleotide model RNA, this method enabled the assignment of key non-exchangeable proton and carbon resonances in less than 24 hours of NMR instrument time using a single sample. nih.gov

The following table summarizes the application of these techniques:

TechniqueDescriptionApplication with this compound
Isotope-Edited NOESY Selectively observes NOEs involving protons attached to 13C.Facilitates the assignment of uridine H5 protons and their spatial neighbors, providing crucial distance restraints for structure determination. oup.com
Isotope-Filtered NOESY Suppresses signals from protons attached to 13C.Simplifies crowded NOESY spectra by removing uridine H5 signals, aiding in the assignment of other non-labeled residues. oup.comnih.gov
1H-13C HSQC Correlates protons with their directly attached carbons.Provides a clear and unambiguous signal for the Uridine H5-C5 pair, serving as a starting point for sequential walks and resonance assignment. nih.gov

Measurement of Interatomic Distances and Conformational Analysis (e.g., J-couplings, NOEs, REDOR)

Beyond resonance assignment, this compound is invaluable for obtaining detailed conformational information through the measurement of various NMR parameters.

J-couplings: Scalar couplings, or J-couplings, between nuclei provide information about the dihedral angles of the sugar-phosphate backbone and the sugar pucker conformation. oup.com While direct measurement of J-couplings involving the 5'-carbon is less common for conformational analysis of the main chain, the presence of the 13C label can be used in more complex experiments to understand local geometry.

Nuclear Overhauser Effects (NOEs): NOEs are a cornerstone of NMR-based structure determination, providing through-space distance information between protons. nih.gov Isotope-edited NOESY experiments utilizing this compound allow for the unambiguous identification of NOEs involving the uridine H5 proton. oup.com This is particularly useful for defining the local environment around uridine residues and their interactions with other parts of the RNA molecule or with binding partners.

Rotational-Echo Double-Resonance (REDOR): REDOR is a solid-state NMR technique used to measure heteronuclear dipolar couplings, which are directly related to the distance between the two coupled nuclei. nih.govnih.gov By incorporating a this compound into an RNA molecule and a different label (e.g., 15N or 19F) into a binding partner, REDOR experiments can precisely measure intermolecular distances. nih.govnih.gov For example, REDOR has been used to probe the interaction between TAR RNA and Tat peptides by measuring the distance between a 5-fluorouridine (B13573) in the RNA and a 13C/15N-labeled arginine in the peptide. nih.gov This provides critical constraints for modeling the three-dimensional structure of the complex.

Studies of Ribonucleoprotein Complexes and Nucleic Acid Interactions

The ability to selectively label RNA with this compound is particularly powerful for studying the structure and dynamics of ribonucleoprotein (RNP) complexes and other nucleic acid interactions. anr.fr By using isotope-filtered experiments, the signals from the labeled RNA can be distinguished from those of an unlabeled protein or another nucleic acid strand. researchgate.net This allows for the specific identification of intermolecular contacts at the interface of the complex.

For instance, in a complex between a this compound-labeled RNA and an unlabeled protein, an isotope-edited NOESY experiment would reveal only the NOEs between the protein and the uridine H5 protons, providing a detailed map of the binding interface. This approach has been instrumental in understanding how proteins recognize and bind to specific RNA sequences and structures.

Investigation of Enzyme-Substrate Interactions via 13C NMR

The specific incorporation of a 13C label into a substrate like uridine allows for detailed investigation of enzyme-substrate interactions. When the this compound binds to an enzyme, changes in the 13C chemical shift can provide information about the electronic environment of the binding pocket and any conformational changes that occur upon binding.

For example, studies on UDP-galactose 4-epimerase have utilized [nicotinamide-4-13C]NAD+ to probe electrostatic interactions within the active site. nih.gov The binding of a uridine nucleotide substrate analogue induced a significant downfield shift in the 13C signal of the NAD+, indicating a conformational change in the enzyme that alters the electronic environment of the cofactor. nih.govnih.gov This demonstrates the power of 13C NMR in elucidating the catalytic mechanisms of enzymes. Similarly, saturation transfer difference (STD) NMR experiments on human UDP-xylose synthase have shown that the uridine moiety of UDP-saccharides acts as an anchor, binding the substrate to the active site. rsc.org

Methodological Advancements in NMR Spectroscopy with 13C-Labeled Uridine

The use of this compound and other selectively labeled nucleotides has spurred the development and application of advanced NMR methodologies for studying RNA. These methods aim to overcome the challenges of spectral overlap and signal broadening that are inherent to large biomolecules. researchgate.net

One significant advancement is the use of atom-specific 13C labeled building blocks, such as 5-13C-uridine phosphoramidite (B1245037), for chemical synthesis of RNA. researcher.life This allows for the introduction of isolated 13C-1H spin pairs into a target RNA, which can then be used to probe sparsely populated and transiently formed "excited states" through techniques like 13C-Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR. researcher.life These experiments can detect and characterize conformational exchange processes occurring on the millisecond timescale, providing insights into functionally important RNA dynamics. researcher.life

Furthermore, the combination of 13C and 19F labeling, for instance in [5-19F, 5-13C]-uridine, has led to the development of 19F-13C TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. nih.govnih.gov This technique benefits from the favorable relaxation properties of the 19F-13C spin pair, leading to sharper lines and enhanced sensitivity, which is particularly advantageous for studying large RNA molecules. nih.gov

These methodological advancements, driven by the availability of specifically labeled nucleotides like this compound, continue to push the boundaries of what is possible with NMR spectroscopy, enabling the study of increasingly complex RNA systems at atomic resolution.

Metabolic Pathway Elucidation and Flux Analysis

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.combenthamdirect.comresearchgate.net The fundamental principle involves introducing a substrate labeled with the stable isotope carbon-13 (¹³C) into a biological system. creative-proteomics.comresearchgate.net As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. creative-proteomics.com The specific pattern of ¹³C distribution within these metabolites, known as isotopologue or isotopomer patterns, is directly related to the activity of the metabolic pathways they traverse. nih.govnih.gov By measuring these patterns and using computational models, researchers can deduce the relative or absolute rates of reactions throughout the metabolic network. benthamdirect.comfrontiersin.org This provides a detailed snapshot of cellular function that is unattainable through other methods. nih.gov

13C-MFA is considered the gold standard for in vivo flux quantification and has been widely applied to study the metabolism of microorganisms, plants, and mammalian cells. creative-proteomics.combenthamdirect.comfrontiersin.org The methodology generally requires three core components: (i) culturing cells at a metabolic steady state with a ¹³C-labeled substrate, (ii) precise measurement of the resulting labeling patterns in key metabolites, and (iii) mathematical modeling to calculate fluxes from the experimental data. benthamdirect.comresearchgate.net The technique can distinguish between pathways that are stoichiometrically identical but functionally distinct, such as parallel or cyclical pathways. researchgate.net

Experimental Design for 13C-MFA with [5'-13C]Uridine as Tracer

The success of a 13C-MFA study hinges on a well-designed experiment, particularly the choice of the isotopic tracer. nih.govnih.gov When the focus is on pyrimidine (B1678525) nucleotide metabolism, this compound serves as a highly specific and informative tracer. In this molecule, the carbon atom at the 5' position of the ribose sugar is replaced with a ¹³C isotope.

The experimental design involves supplying this compound to cells in a controlled culture environment. nih.gov A critical assumption for many 13C-MFA studies is that the cells are in a state of isotopic steady state, meaning the enrichment of ¹³C in metabolites has stabilized over time. d-nb.info This is typically validated by measuring labeling patterns at multiple time points to ensure they are no longer changing. d-nb.info

When cells take up this compound, the labeled ribose can be channeled into several key metabolic routes. A primary fate is the pentose (B10789219) phosphate (B84403) pathway (PPP), a central hub for generating nucleotide precursors and the redox cofactor NADPH. nih.gov The labeled carbon can also enter central carbon metabolism, contributing to glycolysis, the tricarboxylic acid (TCA) cycle, and the synthesis of amino acids and glycosylation precursors. nih.gov By tracing the ¹³C label from the 5' position of uridine's ribose, researchers can quantify the flux through these interconnected pathways. nih.gov This approach is particularly powerful for understanding how cells utilize exogenous nucleosides to fuel proliferation and other metabolic demands. nih.gov

To enhance the resolution of flux analysis, parallel labeling experiments are often conducted. d-nb.infosci-hub.se For instance, an experiment with this compound might be run alongside an experiment using a ¹³C-labeled glucose or glutamine tracer. d-nb.info Integrating data from multiple, complementary tracers into a single model provides a more comprehensive and precise picture of the metabolic network. d-nb.infosci-hub.se

Analytical Techniques for Isotope Pattern Detection (e.g., Mass Spectrometry, NMR)

Once the ¹³C label from this compound has been incorporated into the cellular metabolome, sophisticated analytical techniques are required to detect and quantify the specific labeling patterns. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. creative-proteomics.combenthamdirect.comresearchgate.net

Mass Spectrometry (MS) , particularly when coupled with chromatography techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for isotopologue analysis. diabetesjournals.orglcms.czmdpi.com MS separates ions based on their mass-to-charge ratio. The incorporation of ¹³C atoms into a metabolite increases its mass by one unit for each ¹³C atom present. For example, after administering this compound, a downstream metabolite that has incorporated the labeled ribose moiety will show a mass shift. By measuring the relative abundances of the unlabeled (M+0) and various labeled (M+1, M+2, etc.) versions of a metabolite, a mass isotopologue distribution (MID) is generated. nih.gov Techniques like tandem mass spectrometry (MS/MS) can further fragment metabolites, sometimes providing positional information about the label. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and powerful approach. nih.govnih.govresearchgate.net Unlike MS, which measures mass, NMR can directly provide positional information on ¹³C labeling within a molecule's carbon backbone. nih.gov This ability to resolve isotopomers (molecules with the same number of isotopes but at different positions) is a significant advantage. nih.gov Various NMR experiments, including 1D ¹³C NMR and 2D ¹H-¹³C HSQC, can be used to obtain detailed site-specific ¹³C enrichment data, which is highly valuable for MFA models. acs.org While traditionally less sensitive than MS, recent advances in NMR hardware and techniques, such as the use of 3D experiments and non-uniform sampling, have improved sensitivity and reduced experimental time. nih.govresearchgate.netacs.org

The choice between MS and NMR often depends on the specific goals of the study. MS provides high sensitivity and throughput, making it suitable for analyzing a large number of metabolites, while NMR delivers unparalleled detail on the positional distribution of isotopes. diabetesjournals.org

Computational Modeling and Flux Quantification

The raw analytical data from MS or NMR provides the distribution of ¹³C isotopes, but translating this into metabolic fluxes requires sophisticated computational modeling. benthamdirect.comfrontiersin.orgd-nb.info This is the final and crucial step in 13C-MFA.

The process begins with the construction of a metabolic network model. frontiersin.orgd-nb.info This model includes the relevant biochemical reactions, the stoichiometry of these reactions, and the specific carbon atom transitions for each reaction, which map the fate of every carbon atom from substrate to product. frontiersin.orggithub.io

With the model established, computational software is used to estimate the unknown intracellular fluxes. d-nb.infogithub.io The software iteratively simulates the labeling patterns that would result from a given set of fluxes and compares these predictions to the experimentally measured labeling data. frontiersin.org An optimization algorithm then adjusts the flux values to minimize the difference between the simulated and measured data, typically by minimizing a sum of squared residuals. frontiersin.org

Several software platforms, such as WUFlux, Metran, and FluxML-based tools, have been developed to handle these complex calculations. frontiersin.orgd-nb.infogithub.io These tools take the metabolic model and the experimental data (labeling patterns and measured uptake/secretion rates) as inputs. d-nb.info As output, they provide the estimated fluxes for all reactions in the network, along with confidence intervals for each flux value and statistical measures to assess the goodness-of-fit. frontiersin.orgd-nb.info This allows researchers to determine not only the most likely flux distribution but also the precision of the estimate.

Tracing Uridine (B1682114) Metabolism and Interconversions

This compound is an ideal tracer for investigating the intricacies of pyrimidine metabolism. Pyrimidine nucleotides, essential for DNA and RNA synthesis, can be generated through two main pathways: the de novo synthesis pathway, which builds them from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases. acs.orgresearchgate.netresearchgate.net Understanding the relative contribution of these two pathways is critical, as it can vary significantly between different cell types and disease states. nih.govnih.gov

When cells are supplied with this compound, the labeled uridine can be directly utilized by the salvage pathway or its ribose component can be catabolized and enter other metabolic routes. nih.gov By tracking the ¹³C label, researchers can quantify the activity of enzymes involved in uridine uptake and interconversion.

Pyrimidine Salvage Pathway Analysis

The pyrimidine salvage pathway allows cells to conserve energy by recycling pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids or from the extracellular environment. acs.orgresearchgate.net Uridine is a key substrate for this pathway. The enzyme uridine kinase phosphorylates uridine to form uridine monophosphate (UMP), which can then be further converted to other pyrimidine nucleotides like UTP and CTP. ahajournals.org

Using this compound as a tracer allows for a direct measurement of the flux through this salvage pathway. researchgate.net The rate of incorporation of the ¹³C label from uridine into the intracellular UMP, UTP, and RNA pools provides a quantitative measure of salvage activity. For example, studies have shown that in certain cell types, like those in the heart, the salvage pathway is the dominant route for pyrimidine synthesis, with high incorporation of labeled uridine into RNA. ahajournals.org

By measuring the enrichment of ¹³C in these downstream products, researchers can create a dynamic picture of how cells utilize exogenous uridine. This is particularly relevant in cancer research, where some cancer cells show an increased reliance on salvage pathways to support their high proliferation rates.

Example Data: Tracing this compound into Pyrimidine Nucleotide Pools
MetaboliteTime Point¹³C Enrichment (%)Description
Intracellular Uridine1 hr95.5Represents the uptake of the labeled tracer from the medium.
UMP (Uridine Monophosphate)1 hr80.2Shows rapid phosphorylation of uridine via uridine kinase, a key salvage enzyme.
UTP (Uridine Triphosphate)1 hr75.6Indicates further conversion of UMP to the high-energy form used for RNA synthesis.
CTP (Cytidine Triphosphate)4 hr45.1Demonstrates the conversion of UTP to CTP, another essential pyrimidine nucleotide.
RNA-Uracil24 hr60.7Reflects the incorporation of labeled nucleotides into newly synthesized RNA over time.

This table presents hypothetical but representative data illustrating how the ¹³C label from this compound is incorporated into key metabolites of the pyrimidine salvage pathway over time. The high enrichment in UMP and UTP shortly after tracer introduction indicates high salvage activity.

De Novo Pyrimidine Biosynthesis Studies

The de novo pyrimidine synthesis pathway builds pyrimidine rings from simpler molecules like bicarbonate, aspartate, and glutamine. acs.orgnih.govnih.gov Isotope tracing experiments are crucial for distinguishing the activity of this pathway from the salvage pathway. acs.orgnih.gov

While this compound is primarily a tracer for the salvage pathway, it plays a critical role in studies that aim to differentiate between the two routes. Often, experiments are designed to compare the labeling patterns from different tracers. For instance, a study might use ¹⁵N-labeled glutamine or ¹³C-labeled bicarbonate, which are precursors for the de novo pathway, in parallel with a this compound experiment. nih.govnih.gov

If cells show high incorporation from ¹⁵N-glutamine into UMP but low incorporation from exogenous uridine, it indicates a primary reliance on de novo synthesis. nih.gov Conversely, high incorporation from labeled uridine signifies dominant salvage activity. ahajournals.org Furthermore, inhibiting the de novo pathway (e.g., with a DHODH inhibitor) and then attempting to rescue cell growth with unlabeled uridine can confirm a cell's dependency on one pathway over the other. If uridine supplementation rescues the cells, it confirms that the salvage pathway can compensate for the blocked de novo synthesis. nih.govresearchgate.net Such studies have been instrumental in identifying metabolic vulnerabilities in diseases like cancer, where some tumors are uniquely addicted to de novo pyrimidine synthesis. nih.gov

Assessment of Carbon Fluxes into Macromolecules

The incorporation of labeled carbon from [5'-¹³C]Uridine into macromolecules such as RNA and DNA is a direct measure of their synthesis rates and the contribution of uridine to their precursor pools.

RNA Synthesis and Turnover Rates

The rate of RNA synthesis and turnover is a critical indicator of cellular activity. Studies utilizing labeled uridine, such as [³H]uridine, have been instrumental in understanding these kinetics. For instance, in Ehrlich ascites cells, pulse-labeling with uridine has shown that radioactivity appears in cytoplasmic ribosomal RNA after 20 minutes and continues to increase for up to six hours. pnas.org The stability of this labeled RNA can be observed, indicating minimal breakdown in the absence of inhibitors. pnas.org However, the introduction of substances like actinomycin (B1170597) D can induce the breakdown of the labeled RNA. pnas.org

More advanced techniques involve the use of uridine analogs like 5-ethynyluridine (B57126) (EU), which is incorporated into newly transcribed RNA. nih.gov This method allows for the sensitive detection of RNA synthesis through a "click" chemistry reaction with fluorescent azides. nih.gov Analysis has shown that EU can substitute a significant percentage of uridine residues in total RNA. nih.gov Such approaches have revealed that total transcription rates can vary dramatically between different tissues and cell types. nih.gov While these studies often use analogs, the principle of tracking a labeled uridine source to measure RNA synthesis and turnover is fundamental. The rate of stable RNA synthesis is considered to be positively correlated with the growth rate of microbial populations. hawaii.edu

Contribution to DNA Precursors

[5'-¹³C]Uridine also serves as a precursor for the pyrimidine bases in DNA. Through a series of enzymatic reactions, the labeled ribose and uracil (B121893) from uridine can be converted into deoxyribonucleotides, which are then incorporated into newly synthesized DNA. The salvage pathway allows cells to utilize extracellular uridine for the synthesis of pyrimidine nucleotides. nih.gov Uridine is first phosphorylated to UMP, which can then be converted to UDP and subsequently to UTP. nih.gov UTP is a precursor for CTP, and both are essential for RNA synthesis. nih.govwikipedia.org For DNA synthesis, the ribose sugar must be reduced to deoxyribose, a reaction catalyzed by ribonucleotide reductase. wikipedia.org

Studies using dual-labeling experiments with isotopically enriched uridine and methionine have allowed for the simultaneous tracking of DNA replication and methylation. nih.gov By growing cells in the presence of ¹⁵N-enriched uridine and ²H-enriched methionine, researchers can distinguish between newly replicated and methylated DNA strands. nih.gov Mass spectrometry analysis of the resulting isotopomers of 5-methylcytosine (B146107) (5mC) reveals the kinetics of both processes. nih.gov These experiments demonstrate that the carbons from the uridine precursor are incorporated into the pyrimidine ring of cytosine, which is then methylated. nih.gov

Interrogation of Central Carbon Metabolism and Crosstalk

The carbon from [5'-¹³C]Uridine is not restricted to nucleotide synthesis; it can also enter central carbon metabolism, providing valuable insights into the activity of key pathways like the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle.

Pentose Phosphate Pathway Activity

The ribose part of uridine can be funneled into the pentose phosphate pathway (PPP). The phosphorylytic cleavage of uridine yields ribose-1-phosphate (B8699412), which is then converted to ribose-5-phosphate (B1218738), an intermediate of the non-oxidative PPP. jourdainlab.org Tracer experiments using [¹³C₅]-uridine have directly shown that the labeled carbons appear in intermediates of the PPP. biorxiv.org This demonstrates a clear link between uridine metabolism and the PPP. The PPP is crucial for generating NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. Studies have shown that glucose-6-phosphate generated via the direct pathway is preferentially utilized by the PPP. nih.gov

Glycolysis and TCA Cycle Intermediates

The carbon from the ribose moiety of uridine can also enter glycolysis. biorxiv.org Following its entry into the PPP, the carbon can be channeled into glycolytic intermediates such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. biorxiv.org This allows cells to use uridine as a fuel source to support glycolysis, especially when glucose is limited. biorxiv.org Experiments with [¹³C₅]-uridine have demonstrated the presence of the ¹³C label in both upper and lower glycolytic intermediates, as well as in lactate. biorxiv.org

Furthermore, the carbon from uridine can be traced to the TCA cycle. biorxiv.org Labeled carbons from [¹³C₅]-uridine have been detected in TCA cycle intermediates like citrate, indicating that the carbon enters the cycle via pyruvate, which is derived from glycolysis. biorxiv.org This highlights the extensive crosstalk between nucleotide salvage pathways and central carbon metabolism. nih.gov However, in some contexts, while uridine contributes to glycolytic intermediates, it may not significantly label TCA cycle metabolites. nih.gov

FindingPathwayCell TypeReference
[5'-¹³C]Uridine carbons are incorporated into PPP intermediates.Pentose Phosphate PathwayK562 cells biorxiv.org
The ribose from uridine can enter glycolysis.GlycolysisK562 cells biorxiv.org
Labeled carbons from [5'-¹³C]Uridine are found in TCA cycle intermediates.TCA CycleK562 cells biorxiv.org
Uridine contributes to glycolytic intermediates but not significantly to TCA cycle metabolites in mammalian embryogenesis.Glycolysis, TCA CycleMammalian Embryos nih.gov

Studies of Uridine's Role in Specific Cellular Metabolic States

The metabolism of uridine can be particularly important in specific cellular states, such as during development or in disease. For example, in mammalian embryogenesis, uridine is metabolized and feeds into glycolysis through the non-oxidative PPP. nih.gov This suggests a crucial role for nucleotide metabolism in supporting the metabolic demands of early development.

In states of mitochondrial dysfunction, where oxidative phosphorylation (OXPHOS) is impaired, cells exhibit a distinct metabolic signature, including depleted TCA cycle intermediates and an imbalance in the NAD+/NADH ratio. nih.gov Uridine supplementation has been investigated as a potential therapeutic strategy in such conditions. mdpi.com It is thought to support pyrimidine synthesis, which can be limited in cells with mitochondrial defects. biorxiv.org Furthermore, uridine can serve as a substrate for glycolysis and gluconeogenesis, potentially rescuing the metabolic deficits associated with OXPHOS dysfunction. biorxiv.orgnih.gov

Research in cancer cells has also highlighted the importance of uridine metabolism. Some cancer cells show an increased reliance on the TCA cycle, and the introduction of oncogenes like H-RasV12 can increase the conversion of ¹³C from labeled glucose into anabolic substrates, including uridine. d-nb.info This indicates a high activity of mitochondrial metabolism and a demand for nucleotide precursors in these transformed cells. d-nb.info

Cellular StateKey FindingOrganism/Cell TypeReference
Mammalian EmbryogenesisUridine is metabolized into glycolysis via the non-oxidative PPP.Mouse nih.gov
Mitochondrial Dysfunction (OXPHOS deficiency)Uridine can support glycolysis and gluconeogenesis, potentially rescuing metabolic deficits.Human fibroblasts, K562 cells biorxiv.orgnih.gov
Cancer (H-RasV12 transformed)Increased conversion of glucose carbons into uridine, indicating high mitochondrial activity.Human bronchial epithelial cells d-nb.info

Nutrient Restriction and Adaptation

Under conditions of nutrient scarcity, such as glucose deprivation, cells must reprogram their metabolism to survive and adapt. Isotope tracing with labeled uridine has been instrumental in revealing that some cells, particularly certain types of cancer, can utilize extracellular uridine as an alternative fuel source. biorxiv.orgunimi.itjourdainlab.orgnih.gov This adaptation is crucial for survival in the nutrient-poor tumor microenvironment. unimi.itjourdainlab.org

Metabolic flux analysis using [U-¹³C₅]uridine (which includes the 5'-¹³C label) in pancreatic ductal adenocarcinoma (PDA) cells cultured in glucose-deprived media has demonstrated a significant metabolic shift. biorxiv.orgnih.gov The enzyme Uridine Phosphorylase 1 (UPP1) plays a pivotal role by catalyzing the cleavage of uridine into uracil and ribose-1-phosphate. biorxiv.orgjourdainlab.org The ¹³C-labeled ribose-1-phosphate is then converted to ribose-5-phosphate and enters the pentose phosphate pathway (PPP) and central carbon metabolism. jourdainlab.orgresearchgate.net This shunting of the uridine-derived ribose supports glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis, thereby maintaining redox balance and promoting cell survival. biorxiv.org

Research findings indicate that in PDA cells with high UPP1 expression, the carbon from uridine's ribose can be traced into key metabolites. For instance, under glucose-restricted conditions, supplementation with [U-¹³C₅]uridine leads to significant ¹³C labeling of glycolytic and TCA cycle intermediates. biorxiv.orgnih.gov This demonstrates a direct catabolic flux of uridine-derived ribose to fuel central energy pathways, a mechanism sometimes referred to as a "uridine bypass" of upper glycolysis. researchgate.net

Table 1: Isotope Labeling of Key Metabolites from [U-¹³C₅]Uridine in Pancreatic Cancer Cells Under Nutrient Restriction This table presents representative data on the mass isotopologue distribution in key metabolites in pancreatic cancer cell lines cultured with [U-¹³C₅]uridine in glucose-deprived conditions. The M+5 isotopologue indicates the incorporation of the entire five-carbon ribose moiety from uridine.

MetaboliteCell Line% Labeling (M+5)Research Finding
Uridine Monophosphate (UMP) PATU8988S>90%Demonstrates efficient uptake of labeled uridine and its conversion into the nucleotide pool. nih.gov
ATP PATU8988S~40%Shows that the ribose from uridine is used to synthesize new ATP, supporting cellular bioenergetics. nih.gov
NAD+ PATU8988S~20%Indicates that the uridine-derived ribose contributes to the de novo synthesis of NAD+, crucial for redox reactions. nih.gov
Citrate PATU8988S~25%Confirms that carbon from uridine's ribose enters and fuels the TCA cycle. nih.gov
Lactate ASPC1~20%Illustrates the flux of uridine-derived carbon through glycolysis. biorxiv.org

Data is synthesized from published research on pancreatic cancer cell lines and is for illustrative purposes. biorxiv.orgnih.gov

Cellular Proliferation and Growth Dynamics

Rapidly proliferating cells have a high demand for nucleotides for nucleic acid synthesis and for energy to fuel growth. biorxiv.orgfrontiersin.org Tracing studies with this compound are critical for understanding how cells meet these metabolic demands. The salvage pathway, which recycles nucleosides like uridine, is particularly active in many cancer cells. frontiersin.org

The enzyme Uridine-Cytidine Kinase 2 (UCK2), which phosphorylates uridine to Uridine Monophosphate (UMP), is a rate-limiting enzyme in the pyrimidine salvage pathway and is often overexpressed in tumors, correlating with poor prognosis. frontiersin.org By using this compound, researchers can quantify the flux through this pathway and its contribution to the nucleotide pools required for DNA and RNA synthesis during cell division.

Furthermore, the metabolic fate of uridine extends beyond just being a building block. As established, its ribose moiety can be catabolized for energy. jourdainlab.orgresearchgate.net Studies have shown that uridine supplementation can rescue the proliferation of cells with mitochondrial dysfunction or those grown in glucose-free conditions, provided they express the necessary enzymes like UPP1. biorxiv.orgresearchgate.netnih.gov Isotope tracing with labeled uridine confirms that the carbon backbone of the ribose is used to generate ATP and maintain the levels of other energy-rich metabolites, directly supporting the high energetic and biosynthetic needs of cellular proliferation. biorxiv.orgnih.gov For example, in pancreatic cancer cells, uridine-derived ribose carbon was found to label ATP and NAD+, metabolites essential for growth. biorxiv.orgnih.gov

Table 2: Contribution of [U-¹³C₅]Uridine to Metabolites Supporting Proliferation This table illustrates how the carbon from labeled uridine is incorporated into metabolites that are fundamental for cell growth and proliferation, based on tracing studies.

Metabolite ClassSpecific MetaboliteRole in ProliferationEvidence from ¹³C Tracing
Energy Currency ATP/ADP/AMPProvides energy for all cellular processes, including DNA replication and protein synthesis.Significant M+5 labeling of the ATP pool shows the ribose from uridine is directly used for de novo ATP synthesis. biorxiv.orgnih.gov
Redox Cofactors NAD+Essential for metabolic reactions in glycolysis and the TCA cycle; involved in redox balance.M+5 and M+10 labeling indicates the entire ribose and even two ribose moieties are incorporated into NAD+, supporting its synthesis. biorxiv.org
Glycolytic Intermediates Phosphoenolpyruvate, LactatePrecursors for biosynthesis and indicators of glycolytic activity to produce ATP.Labeling in these intermediates confirms that uridine-derived ribose is catabolized through glycolysis. biorxiv.orgnih.gov
TCA Cycle Intermediates Citrate, MalateCentral hub for energy production and providing precursors for amino acid and lipid synthesis.Labeling demonstrates that carbon from uridine enters the TCA cycle, fueling mitochondrial metabolism. biorxiv.org
Nucleotides UMP, UTPDirect building blocks for RNA synthesis, a key process in cell growth and division.High M+5 labeling shows robust flux through the pyrimidine salvage pathway to support nucleic acid production. biorxiv.orgnih.gov

Role in Nucleic Acid Biosynthesis and Turnover Studies

Monitoring RNA Synthesis Dynamics

The ability to specifically label and detect newly made RNA is fundamental to studying the dynamic nature of the transcriptome. Labeled uridines are central to these methodologies.

In vitro transcription (IVT) is a widely used technique to synthesize specific RNA molecules in a controlled environment. nih.govbiosyn.com The use of isotopically labeled ribonucleoside 5'-triphosphates (rNTPs), such as [5'-13C]UTP, in IVT reactions is a primary method for producing labeled RNA. nih.gov These labeled RNAs are essential for detailed structural and dynamic studies using NMR spectroscopy. nih.govresearchgate.net

The incorporation of 13C-labeled nucleotides helps to resolve spectral overlap, a common challenge in NMR analysis of large RNA molecules, and facilitates the unambiguous assignment of resonance signals. nih.govoup.com For instance, the chemo-enzymatic synthesis of atom-specifically labeled UTPs allows for the creation of versatile labeling patterns in RNA. nih.gov This approach can significantly reduce spectral crowding and enhance signal-to-noise ratios, which is crucial for studying the structure, function, and dynamics of various RNAs, from small regulatory molecules to large ribosomal components. nih.gov Researchers have also noted that optimizing the concentration of labeled UTPs relative to other nucleotides during IVT can improve the fidelity of incorporation and the yield of the final RNA product. biorxiv.org

For studying RNA synthesis within the complex environment of a living cell or organism, metabolic labeling with nucleoside analogs is the preferred method. oup.com While direct isotopic labeling with compounds like [5'-13C]Uridine is used, other analogs that can be detected with higher sensitivity are often employed for visualization. A prominent example is 5-Ethynyl Uridine (B1682114) (EU), a uridine analog containing a terminal alkyne group. lumiprobe.comjenabioscience.com

EU is readily taken up by cells, phosphorylated, and incorporated into nascent RNA by RNA polymerases I, II, and III. lumiprobe.com The alkyne group serves as a bioorthogonal handle, meaning it does not interfere with native biological processes. It allows for the specific detection of the EU-labeled RNA through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". lumiprobe.comjenabioscience.com In this reaction, the alkyne group on the incorporated EU reacts with an azide-containing fluorescent dye or biotin (B1667282) molecule, enabling visualization by microscopy or subsequent purification. lumiprobe.comjenabioscience.com

This technique has proven more sensitive than older methods like radiolabeling with ³H-uridine and allows for the detection of newly synthesized RNA in specific subcellular locations, such as neuronal dendrites. nih.gov Studies have successfully used EU to visualize nascent RNA in cultured neurons and in the brains of living organisms like zebrafish larvae. nih.gov However, some research indicates potential limitations; EU has been shown to be incorporated into DNA at considerable levels in some organisms, like the sea anemone Nematostella vectensis, and can induce neurodegeneration in highly transcriptionally-active neurons in mice after prolonged exposure. biorxiv.orgnih.gov

In Vitro Transcription Assays

Investigation of RNA Turnover and Degradation Pathways

The steady-state level of an RNA molecule is determined by the balance between its synthesis and degradation. Pulse-chase experiments using labeled uridines are a cornerstone for measuring RNA half-lives and investigating degradation pathways. nih.gov In a typical pulse-chase experiment, cells are first "pulsed" with a labeled uridine analog, which is incorporated into newly synthesized RNA. Then, the labeled medium is replaced with a medium containing an excess of unlabeled uridine (the "chase"), preventing further incorporation of the label. nih.gov By tracking the disappearance of the labeled RNA over time, its decay rate or half-life can be determined.

Methods like 5'-bromo-uridine immunoprecipitation chase (BRIC) have been developed to directly measure RNA stability. plos.org In this technique, cells are pulse-labeled with BrU, and the BrU-containing RNA is later immunopurified at different time points during the chase to quantify its decay. plos.org

Furthermore, studies have shown that the addition of uridine residues to the 3' end of an mRNA molecule (uridylation) can act as a signal for degradation. nih.gov The enzyme Cid1, for example, catalyzes the uridylation of mRNAs in fission yeast, which stimulates their decapping and subsequent turnover. The use of labeled uridines helps in tracking these modified transcripts and understanding the machinery that recognizes these uridylation tags to initiate decay.

Analysis of Nucleotide Precursor Pools and Utilization

Isotopically labeled uridines are instrumental in tracing the metabolic pathways that supply the building blocks for RNA synthesis. When this compound is supplied to cells, it enters the intracellular nucleotide precursor pools, primarily the uridine triphosphate (UTP) pool. nih.govcore.ac.uk By using techniques like mass spectrometry or NMR, researchers can monitor the kinetics of label incorporation into the UTP pool and its subsequent flux into the RNA fraction. core.ac.uknih.gov

These studies provide critical insights into the regulation of nucleotide metabolism. For example, research has shown that different cell types and tissues may have distinct preferences for utilizing exogenous uridine versus synthesizing it de novo. core.ac.uk Analysis of nucleotide pools in Salmonella typhimurium mutants revealed that UTP accumulates when the synthesis of CTP is blocked, indicating that cytidine (B196190) nucleotides are involved in the feedback regulation of UTP synthesis. asm.org Studies in diabetic rat models have shown that early stages of the disease are associated with significant increases in the UTP pool and the rate of RNA synthesis in the renal cortex, suggesting that alterations in nucleotide metabolism precede functional changes. nih.gov This demonstrates how labeled precursors like this compound can link cellular metabolism to physiological and pathological states.

Studies of Modified Uridines in RNA Epigenetics

The field of RNA epigenetics, or "epitranscriptomics," explores how chemical modifications to RNA molecules regulate their function. thieme-connect.com Uridine is the precursor to several important modifications, including pseudouridine (B1679824) (Ψ), the most abundant RNA modification, often called the "fifth nucleotide". researchgate.netfrontiersin.org Pseudouridine is synthesized post-transcriptionally from uridine residues already within an RNA chain by pseudouridine synthase enzymes. biorxiv.org

Stable isotope labeling is a powerful strategy for detecting and quantifying these modifications. A method developed for the direct determination of pseudouridine in RNA involves metabolically labeling cellular RNAs with deuterium-labeled uridine (uridine-5,6-D2) in cells deficient in the de novo uridine synthesis pathway. acs.org During the conversion of the labeled uridine to pseudouridine, a deuterium (B1214612) atom is exchanged for a hydrogen atom, resulting in a predictable mass shift of 1 Da. acs.org This mass difference allows for the unambiguous identification of pseudouridylation sites by mass spectrometry. acs.org While this example uses deuterium, similar principles can be applied with 13C-labeled precursors to trace the origins and dynamics of modified nucleosides.

Synthetic RNA probes containing site-specific modifications, such as 5-hydroxymethyluridine, are also crucial for this field. thieme-connect.com The synthesis of these probes often starts from labeled precursors and relies on phosphoramidite (B1245037) chemistry to incorporate the modified, labeled nucleotide into a specific position in an RNA oligonucleotide. thieme-connect.com These synthetic probes are invaluable for identifying the proteins that "write," "read," or "erase" these epigenetic marks on RNA. thieme-connect.com

Table of Mentioned Compounds

Enzymatic and Biochemical Investigations

Characterization of Uridine-Metabolizing Enzymes

The metabolism of uridine (B1682114) is primarily handled by a set of key enzymes that channel it into either catabolism or anabolic salvage pathways. Understanding the function of these enzymes is crucial for comprehending cellular nucleotide homeostasis.

Uridine Phosphorylase 1 (UPP1) is a critical enzyme in pyrimidine (B1678525) metabolism, catalyzing the reversible phosphorolytic cleavage of uridine to uracil (B121893) and ribose-1-phosphate (B8699412). uniprot.orgspringermedizin.deijbs.com This reaction is a key step in both the degradation of uridine and the salvage pathway for pyrimidine bases. uniprot.org The official symbol for the gene encoding this enzyme is UPP1. nih.gov

UPP1 exhibits broad substrate specificity, acting on uridine, 2'-deoxyuridine, and other analogous compounds. uniprot.org The enzyme's activity is vital for maintaining uridine homeostasis within the body. springermedizin.de Studies on recombinant human UPP1 have shown that it preferentially uses uridine and uracil as substrates. The kinetic mechanism of human UPP1 is a steady-state ordered bi-bi reaction, where phosphate (B84403) is suggested to bind to the enzyme first, followed by uridine. plos.org The products, uracil and then ribose-1-phosphate, are subsequently released. plos.org

The regulation of UPP1 is significant in therapeutic contexts. For instance, it can convert the chemotherapeutic agent 5-fluorouracil (B62378) into 5-fluorouridine (B13573), which can then be phosphorylated to disrupt RNA synthesis or inhibit thymidylate synthase, an enzyme essential for DNA synthesis and repair. plos.org UPP1 is strongly inhibited by competitive inhibitors like 2,2'-anhydro-5-ethyluridine. uniprot.org

Table 1: Substrate and Inhibitor Profile of Uridine Phosphorylase 1 (UPP1)

CompoundRoleEffect on UPP1
UridineSubstrateReversibly converted to uracil and ribose-1-phosphate. uniprot.org
2'-deoxyuridineSubstrateConverted to uracil and deoxyribose-1-phosphate. uniprot.orgspringermedizin.de
5-fluorouracilSubstrateConverted to 5-fluorouridine. plos.org
VidarabineInhibitorActs as a mixed-type competitive inhibitor. plos.org
2,2'-anhydro-5-ethyluridineInhibitorStrongly inhibits UPP1 activity. uniprot.org

This table summarizes the interaction of various compounds with UPP1 based on available research.

Uridine Kinase (UCK) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine (B196190) to their respective monophosphates, UMP and CMP. wikipedia.orguniprot.org This action represents the initial and often rate-limiting step in the synthesis of pyrimidine nucleoside triphosphates necessary for RNA and DNA production. wikipedia.orgscispace.com In humans, two main isoforms exist, UCK1 and UCK2. wikipedia.orguniprot.org

UCKs utilize ATP or GTP as a phosphate donor. uniprot.org A notable characteristic of UCK is its stringent specificity for ribonucleosides over 2'-deoxyribonucleosides, a feature that distinguishes it from many other nucleoside monophosphate (NMP) kinases. wikipedia.org This specificity is attributed to an induced-fit mechanism and unique structural features within the enzyme's active site. wikipedia.orgrcsb.org Upon substrate binding, a significant conformational change occurs, closing the substrate-binding cleft. scispace.comrcsb.org

The substrate specificity of UCK, while strict for the ribose moiety, allows for the phosphorylation of various nucleoside analogues. wikipedia.org Human UCK1 and UCK2 can phosphorylate compounds such as 6-azauridine, 5-fluorouridine, and 5-fluorocytidine. wikipedia.orguniprot.org This promiscuity is clinically relevant as UCK2 plays a crucial role in activating certain anti-tumor prodrugs. wikipedia.org

Table 2: Substrate Specificity of Human Uridine Kinases (UCK1/UCK2)

SubstratePhosphorylation Status
UridineYes
CytidineYes
DeoxyribonucleosidesNo
Purine ribonucleosidesNo
6-azauridineYes
5-fluorouridineYes
4-thiouridineYes
5-fluorocytidineYes
5-hydroxyuridineYes

This table is compiled from data on the substrate preferences of human uridine kinases. wikipedia.orguniprot.org

Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme that catalyzes the final two steps in the de novo biosynthesis of pyrimidines. nih.govuniprot.org It contains two distinct catalytic domains: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC). nih.gov

The de novo pathway begins with simple molecules like amino acids and bicarbonate to build the pyrimidine ring structure. nih.govacs.org The OPRT domain of UMPS first catalyzes the conversion of orotate and 5-phospho-alpha-D-ribose 1-diphosphate (PRPP) into orotidine-5'-monophosphate (OMP). nih.govuniprot.org This intermediate, OMP, is then decarboxylated by the OMPDC domain to produce the final product, uridine 5'-monophosphate (UMP). nih.govuniprot.org

The OPRT-catalyzed reaction is considered the rate-limiting step in this two-step process. nih.gov UMP serves as the precursor for other pyrimidine nucleotides, including CTP and TTP, which are essential for nucleic acid synthesis. nih.gov The regulation of UMPS is crucial for controlling the cellular pool of pyrimidines. nih.gov Human UMPS can exist in two states: an active dimeric form and an inactive multimeric form, suggesting a mechanism for regulating metabolic rates by controlling the enzyme's assembly. nih.gov

Uridine Kinase (UCK) Function and Substrate Specificity

Kinetic Studies of Uridine-Dependent Enzymes

Kinetic studies are fundamental to understanding enzyme mechanisms and efficiency. For uridine-metabolizing enzymes, these studies reveal affinities for substrates and the rates of catalysis. While specific kinetic data using [5'-13C]Uridine is not extensively documented in the provided results, the kinetic parameters for the natural substrate, uridine, offer a baseline for understanding these enzymatic reactions.

For human Uridine Phosphorylase 1 (UPP1), kinetic analyses have been performed. One study determined the Michaelis-Menten constant (Km) for uridine to be 64 μM. uniprot.org Another investigation focusing on recombinant human UPP1 reported similar Km and Vmax values for both uridine and uracil.

Regarding Uridine-Cytidine Kinase (UCK), the pH profile of its activity indicates an apparent pKa value of 7.4. scispace.com The enzyme's catalytic efficiency is influenced by the binding of both the nucleoside substrate and the phosphate donor, typically ATP. scispace.com

For human Uridine Monophosphate Synthase (UMPS), steady-state kinetic parameters have been determined for both of its enzymatic domains. The OPRT domain has a Km of 2.0 ± 0.2 μM and a kcat of 0.74 s⁻¹. The OMPDC domain has a Km of 8.6 ± 1 μM and a kcat of 1.9 s⁻¹. nih.gov These values are consistent with previously measured kinetics for the enzyme. nih.gov

Table 3: Kinetic Parameters of Human Uridine-Metabolizing Enzymes

EnzymeDomainSubstrateKm (μM)kcat (s-1)
Uridine Phosphorylase (UPP1)-Uridine64Not Specified
Uridine Monophosphate Synthase (UMPS)OPRTOrotate2.0 ± 0.20.74
Uridine Monophosphate Synthase (UMPS)OMPDCOMP8.6 ± 11.9

This table presents reported kinetic values for key human enzymes in uridine metabolism. Data sourced from uniprot.orgnih.gov.

Mechanistic Insights into Nucleotide Interconversion Pathways

The study of nucleotide interconversion pathways benefits significantly from the use of isotopically labeled precursors. While specific studies focusing exclusively on this compound are not detailed in the search results, the general principles of using labeled compounds apply. Labeled uridine can be traced as it enters the cell and is processed through either the salvage or de novo synthesis pathways, ultimately being incorporated into various nucleotides and RNA.

The salvage pathway recycles pre-existing nucleosides and nucleobases. nih.gov Uridine is taken up and phosphorylated by Uridine Kinase (UCK) to form UMP. wikipedia.orguniprot.org This UMP can then be further phosphorylated to UDP and UTP. pnas.org UTP is a direct precursor for RNA synthesis and can also be converted to CTP by CTP synthetase. nih.gov

The de novo synthesis pathway creates nucleotides from simpler metabolic precursors. acs.org The final product of this pathway is UMP, which then enters the same downstream interconversion pathways as UMP produced via salvage. nih.govuniprot.org The use of labeled aspartic acid, a precursor in the de novo pathway, allows for the measurement of metabolic flux specifically through this route, distinguishing it from salvage pathway activity. nih.gov

Advanced Research Directions and Future Perspectives

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of stable isotope labeling using [5'-13C]Uridine with multi-omics platforms represents a frontier in systems biology. This synergy allows researchers to move beyond static snapshots of the transcriptome or proteome and observe the dynamic interplay between RNA synthesis, processing, and protein expression.

Metabolic Flux and Transcriptomics: By tracing the incorporation of the 13C label from uridine (B1682114) into the RNA pool, researchers can quantify transcript-specific synthesis and decay rates. When combined with RNA-sequencing (RNA-seq), this method, often called metabolic RNA labeling (e.g., SLAM-seq, TimeLapse-seq), provides a dynamic layer of information to the transcriptome. This approach has been instrumental in understanding how gene expression is regulated under various conditions. For instance, multi-omics analyses in pancreatic cancer have utilized 13C5-uridine tracing to follow its metabolic fate, revealing that its ribose component is shunted into central carbon metabolism to support survival and proliferation, a finding that connects transcriptomic data with metabolic rewiring. biorxiv.org

RNA-Protein Interactomics: Identifying the proteins that bind to specific RNA molecules is crucial for understanding post-transcriptional regulation. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be combined with the use of labeled RNA probes. acs.org In this setup, a this compound-labeled RNA bait can be used to pull down interacting proteins, which are then identified and quantified by mass spectrometry. This allows for the precise identification of proteins that preferentially bind to newly synthesized or specific classes of RNA, shedding light on the assembly and function of ribonucleoprotein (RNP) complexes. acs.org

Systems-Level Integration: Model-driven multi-omic data analysis, which combines transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes. ebi.ac.uk In studies of macrophage activation, metabolites like uridine 5'-monophosphate (UMP) have been identified as key modulators. ebi.ac.uk The use of this compound allows for precise measurement of flux through nucleotide synthesis pathways, providing critical data to constrain and validate genome-scale metabolic models. biorxiv.orgnih.gov This integrated approach is powerful for elucidating complex disease mechanisms, such as erlotinib (B232) resistance in cancer, where UMP has been identified as an upregulated metabolite. oncotarget.com

Multi-Omics ApplicationUse of Labeled UridineKey Insights Gained
Dynamic Transcriptomics Tracing 13C incorporation into RNA alongside RNA-seq.Quantifies synthesis and decay rates of specific transcripts. rsc.org
Metabolomics & Flux Analysis 13C5-Uridine tracing to follow metabolic fate.Revealed uridine-derived ribose fuels central carbon metabolism in cancer. biorxiv.org
RNA-Protein Interactomics Labeled RNA baits for protein pulldown combined with SILAC.Identifies proteins that bind to specific RNA populations (e.g., pseudouridine-containing RNA). acs.org
Systems Biology Modeling Provides flux data for nucleotide synthesis pathways.Constrains and validates genome-scale models of complex biological processes like immune cell activation. ebi.ac.uknih.gov

Development of Novel Isotopic Probes and Analogs

To overcome the inherent challenges of studying RNA, such as poor chemical shift dispersion in NMR spectroscopy, researchers are actively developing novel isotopic probes and uridine analogs. nih.govacs.org These advanced tools offer enhanced spectroscopic properties and new functionalities for probing RNA structure, dynamics, and interactions.

Multi-Labeled Probes for NMR: A significant advancement is the creation of dual-labeled probes, such as [5-19F, 5-13C]-uridine phosphoramidites. d-nb.info These can be incorporated into RNA via solid-phase synthesis. The presence of both a 13C and a 19F label at the same position allows for 19F–13C TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments. This technique helps to overcome resonance overlap issues in larger RNAs, providing clearer structural data. d-nb.info

Site-Specific Labeling: The ability to synthesize and incorporate uridine with labels at specific atomic positions (e.g., 2′-O-13CH3-uridine) is critical for studying RNA dynamics. researchgate.net These site-specific labels act as sensitive reporters in NMR relaxation dispersion experiments, allowing researchers to probe conformational changes and folding kinetics that are essential for RNA function. researchgate.net

Therapeutic Analogs: Beyond structural biology, novel uridine analogs are being developed for therapeutic applications. Analogs like pseudouridine (B1679824) (ψ) and N1-methyl-pseudouridine (m1ψ), when incorporated into synthetic mRNA, can reduce immunogenicity and increase protein expression, a cornerstone of mRNA vaccine technology. biorxiv.org Research continues to explore new modifications, such as 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU), to create antisense oligonucleotides with superior thermal stability and nuclease resistance for gene-silencing therapies. rsc.org

Probe/AnalogLabeling StrategyApplicationScientific Advantage
[5-19F, 5-13C]-Uridine Dual 19F and 13C labeling at the C5 position. d-nb.infoNMR Spectroscopy of large RNAs.Improves spectral resolution and enables advanced TROSY experiments. d-nb.info
2′-O-13CH3-Uridine 13C label on the 2'-O-methyl group. researchgate.netStudying RNA dynamics and folding kinetics via NMR.Acts as a sensitive, non-perturbing probe for molecular motion. researchgate.net
Pseudouridine (ψ) / m1ψ Isomeric form of uridine.Development of mRNA vaccines and therapeutics. biorxiv.orgReduces immune response and enhances translation efficiency. biorxiv.org
4AEopU Complex chemical modification at the 4' and 5' positions. rsc.orgAntisense oligonucleotide therapeutics.Provides superior thermal stability and resistance to nuclease degradation. rsc.org

High-Throughput Screening Methodologies

High-throughput screening (HTS) is essential for discovering new drugs and understanding biological pathways on a large scale. While direct HTS applications for this compound are emerging, related methodologies provide a clear path forward.

RNA-Targeted Screens: HTS assays have been developed to find small molecules that modulate RNA function. For example, fluorescence resonance energy transfer (FRET)-based assays are used to screen for compounds that activate the glmS ribozyme or inhibit RNA editing processes. acs.orgtandfonline.com Labeled uridine can be incorporated into the RNA substrates for these assays to confirm target engagement or to study the mechanism of action of hit compounds.

Screening for Metabolic Modulators: Enzymatic assays suitable for HTS have been developed to screen for microbial strains that overproduce nucleosides like cytidine (B196190), which is enzymatically converted to uridine for detection. plos.orgsemanticscholar.org This principle can be adapted to screen for inhibitors or activators of enzymes in the uridine metabolic pathway. By using this compound and mass spectrometry, the flux through these pathways could be monitored in a high-throughput manner, enabling the screening of large compound libraries for metabolic modulators.

Computational and Systems Biology Modeling Enhancements

Computational and systems biology models are becoming increasingly predictive, but their accuracy depends on high-quality experimental data for parameterization and validation. This compound is a key tool for generating this data.

Refining Metabolic Models: Physiologically based pharmacokinetic (PBPK) models aim to predict the absorption, distribution, metabolism, and excretion of drugs. For drugs metabolized by UGTs, which use a UDP-derived sugar, tracing the flow of carbon from this compound into the UDP-sugar donor pool can provide precise kinetic parameters, significantly enhancing the predictive power of these models. mdpi.com

Predicting Gene Regulation: Deep learning models are being developed to predict mRNA translation rates directly from 5' untranslated region (UTR) sequences. plos.orgoup.com These models are trained on massive datasets. Dynamic transcriptomic data, generated using metabolic labeling with isotopic uridine, can provide crucial information on RNA synthesis and stability, which are key parameters that can be integrated to improve the accuracy of these predictive algorithms.

Multi-Scale Modeling: A major goal is to link molecular events to whole-cell phenotypes. Multi-scale modeling platforms integrate atomic-level simulations with network-level models of metabolism. plos.org For example, such models can predict how a mutation in the enzyme uridine monophosphate synthase (UMPS) affects the entire metabolic network. plos.org Flux data obtained from this compound tracing experiments are invaluable for validating the outputs of these complex, multi-scale simulations, ensuring they accurately reflect cellular reality.

Q & A

Q. What experimental methodologies are essential for tracking [5'-13C]Uridine in metabolic pathways?

To study this compound's metabolic incorporation, researchers should use isotopic tracer techniques combined with NMR spectroscopy or mass spectrometry . For NMR, focus on the 5'-13C-labeled ribose moiety (δ13C ~63–70 ppm) and correlate peaks via HSQC/HMBC to resolve overlaps with other metabolites like glucose . Pulse-chase experiments with labeled uridine can quantify RNA turnover rates, requiring controls for isotopic dilution and cell permeability .

Q. How can researchers validate the purity and stability of synthesized this compound?

Characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 1H/13C-NMR to verify isotopic enrichment at the 5'-position. Compare spectral data with unlabeled uridine to identify shifts (e.g., 5'-CH2 at δ13C ~63.7 ppm). Purity assessments require HPLC with UV detection (260 nm) and validation of stability under storage conditions (e.g., -80°C, lyophilized) .

Q. What are the primary applications of this compound in studying nucleotide metabolism?

The compound is used to trace de novo pyrimidine synthesis and salvage pathways, particularly in cancer cells or neuronal models. By monitoring 13C incorporation into RNA or UDP-sugars (e.g., UDP-glucose), researchers can quantify flux rates in glycoprotein synthesis or glycosylation disorders .

Advanced Research Questions

Q. How can spectral overlap challenges in 13C-NMR analysis of this compound be resolved?

Overlaps (e.g., with glucose α-anomer 6CH) are addressed via 2D NMR techniques :

  • HSQC/TOCSY : Resolve ribose-specific correlations by isolating 1H-13C couplings.
  • Band-selective excitation : Suppress interfering signals from unlabeled metabolites. For complex mixtures, combine NMR with LC-MS/MS to isolate uridine-derived metabolites .

Q. What strategies mitigate isotopic dilution effects in kinetic studies using this compound?

Use compartmental modeling to account for intracellular pools of unlabeled uridine. Optimize tracer concentration to balance signal detection and physiological relevance. Parallel experiments with 13C-glucose can distinguish contributions from salvage vs. de novo pathways .

Q. How do researchers reconcile contradictory data on this compound uptake in different cell types?

Contradictions often arise from variability in nucleoside transporter expression (e.g., ENT1/2). Validate uptake mechanisms via:

  • Inhibitor studies (e.g., dipyridamole for ENT1).
  • CRISPR knockouts of transporters. Normalize data to cell-specific parameters (e.g., proliferation rate, membrane integrity) .

Q. What advanced statistical methods are recommended for analyzing 13C isotopic enrichment data?

Apply isotopomer spectral analysis (ISA) to model fractional synthesis rates. For time-resolved data, use non-linear regression or Bayesian hierarchical models to account for biological variability. Open-source tools like INCA (Isotopomer Network Compartmental Analysis) are widely adopted .

Methodological Design Considerations

Q. How to design a robust protocol for studying RNA-protein interactions using this compound?

Incorporate 13C-filtered NOESY experiments to detect intermolecular contacts (e.g., between RNA and RRM domains). Prepare samples with uniformly 13C-labeled RNA and deuterated proteins to suppress background signals. Validate assignments via mutagenesis of critical residues (e.g., L3 loop in SRSF2) .

Q. What controls are critical for ensuring reproducibility in this compound tracer studies?

Include:

  • Unlabeled controls : Baseline metabolic activity.
  • Isotopic purity checks : Confirm no cross-contamination via MS.
  • Cell viability assays : Rule out isotope-induced toxicity. Document all steps per FAIR data principles to enable replication .

Hypothesis-Driven Research Frameworks

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

Example: "Does 5'-13C labeling of uridine enhance resolution in tracing nucleotide recycling in glioblastoma stem cells compared to unlabeled analogs?"

  • Feasibility : Leverage established NMR/MS protocols.
  • Novelty : Focus on therapy-resistant cancer subpopulations.
  • Ethical : Use in vitro models to minimize animal use .

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